molecular formula C23H30N2OS B12597076 Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Cat. No.: B12597076
M. Wt: 382.6 g/mol
InChI Key: ZIUSPNJLIQVPPO-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is a complex organic compound with a unique structure that combines elements of acetamide, cyclohexyl, cyclopentylmethyl, and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- typically involves multiple steps, starting with the preparation of the quinoline derivative. The cyclopentylmethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the thioether linkage. The final step involves the acylation of the cyclohexylamine with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether group can interact with proteins, affecting their structure and function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminocyclohexyl)acetamide
  • N-Cyclohexylacetamide
  • 2-Acetylaminocyclohexylamine

Uniqueness

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2OS

Molecular Weight

382.6 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H30N2OS/c26-22(24-20-11-2-1-3-12-20)16-27-23-19(14-17-8-4-5-9-17)15-18-10-6-7-13-21(18)25-23/h6-7,10,13,15,17,20H,1-5,8-9,11-12,14,16H2,(H,24,26)

InChI Key

ZIUSPNJLIQVPPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C=C2CC4CCCC4

Origin of Product

United States

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